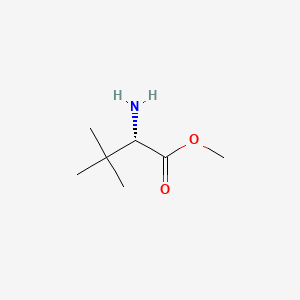

methyl (2S)-2-amino-3,3-dimethylbutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYLIGGIKNKWQX-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461851 |

Source

|

| Record name | methyl (2S)-2-amino-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63038-26-6 |

Source

|

| Record name | Methyl L-tert-leucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl (2S)-2-amino-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-tert-Leucine Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-TERT-LEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4AC12JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl (2S)-2-amino-3,3-dimethylbutanoate

Foreword: The Significance of a Chiral Building Block

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for efficacy and safety. Chiral molecules, particularly amino acid derivatives, serve as indispensable building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Among these, methyl (2S)-2-amino-3,3-dimethylbutanoate, the methyl ester of L-tert-leucine, has emerged as a valuable synthon. Its sterically demanding tert-butyl group offers unique conformational constraints and hydrophobic interactions, which can be pivotal in modulating the pharmacological activity of a drug candidate.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this important chiral intermediate, intended for researchers, scientists, and professionals in the field of drug development.

I. Synthetic Strategies: The Path to Enantiopurity

The synthesis of this compound primarily revolves around the esterification of the parent amino acid, L-tert-leucine. The choice of esterification method is critical to prevent racemization and ensure a high yield of the desired enantiomer.

A. Fischer-Speier Esterification: A Classic Approach

The most direct and widely employed method for the synthesis of amino acid methyl esters is the Fischer-Speier esterification.[3][4] This acid-catalyzed reaction involves treating the amino acid with methanol in the presence of a strong acid catalyst.

Causality Behind Experimental Choices:

-

Methanol as Reagent and Solvent: Utilizing methanol as both the reactant and the solvent drives the equilibrium towards the product side, maximizing the yield.

-

Thionyl Chloride as Catalyst: Thionyl chloride is an excellent choice as it reacts with methanol to form hydrogen chloride in situ, which acts as the acid catalyst.[5] This method avoids the direct use of corrosive gaseous HCl. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the esterification to proceed at a reasonable rate.

Experimental Protocol: Synthesis of L-tert-Leucine methyl ester hydrochloride [5]

-

Reaction Setup: To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), cautiously add thionyl chloride (5.6 mL, 77 mmol) dropwise at 0 °C with stirring.

-

Reaction Execution: Heat the mixture at reflux for 16 hours.

-

Work-up: Remove the volatiles under reduced pressure.

-

Purification: Triturate the residue with diethyl ether to obtain a white solid. Collect the solid by filtration and dry in vacuo to yield the hydrochloride salt of the title compound.

B. Alternative Esterification Methods

While the thionyl chloride method is robust, other acid catalysts can also be employed. A mixture of trimethylchlorosilane (TMSCl) in methanol has been reported as an efficient system for the esterification of various amino acids at room temperature, offering a milder alternative to refluxing with thionyl chloride.[3][4]

II. Characterization: Confirming Identity, Purity, and Stereointegrity

The comprehensive characterization of this compound is paramount to ensure its suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, assess purity, and, most importantly, verify the enantiomeric excess.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the cornerstone for structural elucidation. Both ¹H and ¹³C NMR are utilized to confirm the connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the tert-butyl group (a singlet around 1.0 ppm), the alpha-proton (a singlet around 3.66 ppm), and the methyl ester group (a singlet around 3.7 ppm). The integration of these signals will correspond to the number of protons in each environment (9H, 1H, and 3H, respectively).[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the tert-butyl group, the quaternary carbon, the alpha-carbon, the methyl ester carbon, and the carbonyl carbon.[5]

Table 1: Spectroscopic and Physical Data

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂[6][7] |

| Molecular Weight | 145.20 g/mol [6][8] |

| Boiling Point | 69 °C at 16 mmHg[9] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.00 (s, 9H), 3.66 (s, 1H), 8.31-9.00 (m, 3H, NH₃⁺) ppm[5] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm[5] |

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound.[10] Electrospray ionization (ESI) is a common technique for amino acid esters, which will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.1.[5]

B. Chromatographic Analysis

1. Thin Layer Chromatography (TLC):

TLC is a quick and convenient method to monitor the progress of the synthesis reaction and to assess the purity of the final product.

2. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the gold standard for determining the enantiomeric purity of the synthesized this compound.[11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[12]

Causality Behind Method Selection:

-

Direct vs. Indirect Methods: Direct analysis on a CSP is generally preferred over indirect methods that require derivatization, as it avoids an extra reaction step and potential sources of error.[11]

-

Chiral Stationary Phases: Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs are highly effective for the separation of underivatized amino acid enantiomers.[13][14]

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A chiral column, such as one with a polysaccharide-based or macrocyclic glycopeptide-based CSP.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[13] For reversed-phase separations, a mixture of water, acetonitrile, and a buffer is common.

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers by UV detection. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

III. Integrated Workflow and Logic

The synthesis and characterization of this compound follow a logical and self-validating workflow.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. (R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 63038-26-6 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

physicochemical properties of "methyl (2S)-2-amino-3,3-dimethylbutanoate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl (2S)-2-amino-3,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sterically Hindered Amino Acid Ester

This compound, also known as L-tert-Leucine Methyl Ester, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As the methyl ester of L-tert-leucine, its structure is characterized by a bulky tert-butyl group adjacent to the chiral center. This profound steric hindrance imparts unique conformational constraints and metabolic stability to peptides and small molecules that incorporate this moiety. Understanding its fundamental physicochemical properties is, therefore, a critical prerequisite for its effective application in the synthesis of novel therapeutics, particularly as an intermediate for peptidomimetic protease inhibitors[1]. This guide provides a detailed examination of these properties, grounded in established analytical techniques and their underlying principles.

Core Physicochemical Profile

The intrinsic properties of a molecule dictate its behavior in both chemical reactions and biological systems. The data for this compound, compiled from various chemical data repositories, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 63038-26-6 | [2][3] |

| Molecular Formula | C₇H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 145.20 g/mol | [2][3][4][5] |

| Appearance | Colorless to light yellow liquid / White powder | [5][6] |

| Boiling Point | 68°C @ 20 Torr 69°C @ 16 mmHg | [7][8][9] |

| Density | ~0.96-1.0 g/cm³ (Predicted/Reported) | [6][7][9] |

| pKa | 8.01 ± 0.37 (Predicted) | [6] |

| Storage Conditions | -20°C, under inert atmosphere | [6][10] |

Note: Some properties, such as pKa and density, are predicted values and should be confirmed experimentally for critical applications.

Structural and Spectroscopic Characterization

The identity and purity of this compound are unequivocally established through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A large singlet integrating to 9 protons will be present for the magnetically equivalent methyl groups of the tert-butyl moiety. A singlet for the 3 protons of the ester methyl group will also be prominent. The alpha-proton (α-H) at the chiral center will appear as a singlet, and the amine (-NH₂) protons may appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will confirm the presence of 7 carbon atoms. Key signals will include the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the alpha-carbon, the ester methyl carbon, and the equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of this compound will be characterized by:

-

N-H stretching: A medium-to-weak absorption band (or a doublet) in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Strong absorptions just below 3000 cm⁻¹ due to the aliphatic C-H bonds.

-

C=O stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 145 would be expected. A prominent fragment would likely be the loss of the methoxy group (-OCH₃) resulting in a peak at m/z = 114.

Experimental Determination of Key Physicochemical Parameters

For drug development, predicted values are a starting point, but experimentally determined data is the standard. The following section outlines the methodologies for key analyses.

Workflow for pKa Determination via Potentiometric Titration

The pKa, or acid dissociation constant, of the primary amine is crucial for understanding the compound's ionization state at physiological pH, which influences its solubility, permeability, and target binding.

Caption: Workflow for pKa determination by potentiometric titration.

Causality in Protocol:

-

Dissolution: The choice of solvent is critical. If the compound has low aqueous solubility, a co-solvent like methanol or DMSO may be required, and the apparent pKa (pKa*) must be corrected.

-

Standardized Titrant: Using a titrant of a precisely known concentration (e.g., HCl for a basic amine) is non-negotiable for accurate determination of the equivalence point.

-

Half-Equivalence Point: At the point where half of the amine has been protonated by the acid, the concentrations of the free base (R-NH₂) and its conjugate acid (R-NH₃⁺) are equal. According to the Henderson-Hasselbalch equation, at this specific point, the measured pH is equal to the pKa of the conjugate acid.

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is a gatekeeper property for oral bioavailability. The gold-standard shake-flask method (OECD Guideline 105) provides reliable data.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vial and agitate it at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid/liquid.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately measure the concentration of the compound in the clear, saturated supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Caption: Standard shake-flask method for determining thermodynamic solubility.

Relevance in Drug Design and Development

The tert-butyl group of this compound acts as a "pharmacological shield." When incorporated into a peptide backbone, this bulky, lipophilic group can:

-

Provide Metabolic Stability: It sterically hinders the approach of proteases, preventing enzymatic degradation of the adjacent peptide bond.

-

Induce Conformational Rigidity: The rotational freedom around the peptide backbone is restricted, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for a biological target.

-

Modulate Lipophilicity: The addition of this group increases the overall lipophilicity of a molecule, which can influence its ability to cross cell membranes. The "magic methyl" effect, where a small alkyl group dramatically improves pharmacological properties, is a well-known concept in drug discovery, and the tert-butyl group represents an extreme and powerful example of this principle[11].

Its hydrochloride salt is often used as a stable, solid form for handling and synthesis[1]. The free base, being a liquid or low-melting solid, is typically generated in situ for subsequent reactions. The compound serves as a crucial starting material in the synthesis of complex molecules, including antiviral agents where peptidomimetic structures are common.

Conclusion

This compound is more than a simple amino acid derivative; it is an enabling tool for medicinal chemists. Its defining feature—the sterically demanding tert-butyl group—offers a reliable strategy for enhancing the metabolic stability and conformational definition of drug candidates. A thorough understanding and experimental validation of its physicochemical properties, from pKa and solubility to its spectroscopic signature, are fundamental to its successful and rational application in the intricate process of drug discovery and development.

References

-

BIOSYNCE. (S)-Methyl 2-amino-3,3-dimethylbutanoate CAS 63038-26-6. Available at: [Link]

-

ChemBK. This compound hydrochloride - Physico-chemical Properties. Available at: [Link]

-

PubChem. (R)-Methyl 2-amino-3,3-dimethylbutanoate. Available at: [Link]

-

LookChem. This compound cas 63038-26-6. Available at: [Link]

-

ChemBK. (S)-methyl 2-amino-3,3-dimethylbutanoate(WXG02636). Available at: [Link]

- Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

Chemdad. (S)-Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate. Available at: [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound cas 63038-26-6 [minglangchem.com]

- 6. METHYL 2-AMINO-3,3-DIMETHYLBUTANOATE | 3850-31-5 [amp.chemicalbook.com]

- 7. biosynce.com [biosynce.com]

- 8. This compound | 63038-26-6 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. qcc.edu [qcc.edu]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl (2S)-2-amino-3,3-dimethylbutanoate (CAS 63038-26-6)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl (2S)-2-amino-3,3-dimethylbutanoate, a valuable chiral building block in synthetic organic chemistry and drug discovery. As a derivative of the non-proteinogenic amino acid L-tert-leucine, its unique sterically hindered structure is of significant interest in the synthesis of novel peptides and small molecule therapeutics. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this important compound.

Introduction: The Significance of this compound

This compound, also known as L-tert-Leucine methyl ester, possesses a distinct molecular architecture characterized by a bulky tert-butyl group adjacent to the chiral center. This feature imparts unique conformational constraints in peptidic structures and can influence binding affinity and metabolic stability in drug candidates. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this reagent in research and development settings.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. The data presented here is based on the closely related hydrochloride salt, this compound hydrochloride (CAS 63038-27-7), as its spectral data is readily available and highly informative. The key differences for the free amine will be highlighted.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms within a molecule.

Table 1: ¹H NMR Spectral Data of this compound Hydrochloride in DMSO-d₆ (300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.00 | Singlet | 9H | C(CH₃)₃ |

| 3.66 | Singlet | 1H | Cα-H |

| 8.31-9.00 | Multiplet | 3H | -NH₃⁺ |

Data sourced from the analysis of the hydrochloride salt.

Interpretation:

-

δ 1.00 (s, 9H): The prominent singlet at 1.00 ppm corresponds to the nine equivalent protons of the tert-butyl group. The singlet multiplicity is due to the absence of adjacent protons.

-

δ 3.66 (s, 1H): The singlet at 3.66 ppm is assigned to the α-proton on the chiral center. Its singlet nature in this dataset is noted; coupling to the amine protons may be absent due to exchange or instrumental conditions.

-

δ 8.31-9.00 (m, 3H): This broad multiplet is characteristic of the three protons of the ammonium group (-NH₃⁺) in the hydrochloride salt.

Expected Data for the Free Amine (CAS 63038-26-6): For the free amine, the -NH₂ signal would typically appear as a broad singlet further upfield, and its integration would correspond to two protons. The chemical shifts of the tert-butyl and α-protons would be very similar, with minor upfield shifts possible due to the removal of the electron-withdrawing effect of the protonated amine.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound Hydrochloride in DMSO-d₆ (75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 26.3 | C(CH₃)₃ |

| 33.1 | C(CH₃)₃ |

| 52.3 | O-CH₃ |

| 60.7 | Cα |

| 168.8 | C=O |

Data sourced from the analysis of the hydrochloride salt.

Interpretation:

-

δ 26.3 ppm: This signal corresponds to the three equivalent methyl carbons of the tert-butyl group.

-

δ 33.1 ppm: This signal is assigned to the quaternary carbon of the tert-butyl group.

-

δ 52.3 ppm: The signal at 52.3 ppm represents the carbon of the methyl ester group.

-

δ 60.7 ppm: This downfield signal is attributed to the α-carbon, which is bonded to the electron-withdrawing amino and carbonyl groups.

-

δ 168.8 ppm: The signal at the lowest field corresponds to the carbonyl carbon of the ester.

Structural Assignment Workflow:

Caption: Correlation of ¹³C NMR signals to the carbon backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3383 | Strong, Broad | N-H Stretch (Amine) |

| 2961 | Strong | C-H Stretch (Alkyl) |

| 1735 | Strong | C=O Stretch (Ester) |

| 1248 | Strong | C-O Stretch (Ester) |

Data sourced from the analysis of the hydrochloride salt.

Interpretation:

-

3383 cm⁻¹: The broad and strong absorption in this region is characteristic of the N-H stretching vibrations of the primary amine group. In the hydrochloride salt, this band may be broader and shifted due to the presence of the ammonium salt.

-

2961 cm⁻¹: This strong absorption is due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.

-

1735 cm⁻¹: The intense, sharp peak at this wavenumber is indicative of the carbonyl (C=O) stretch of the ester functional group.

-

1248 cm⁻¹: This strong band corresponds to the C-O stretching vibration of the ester linkage.

Experimental Protocol for IR Spectroscopy:

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data:

For the free amine, this compound, the expected molecular ion peak [M]⁺ would be at m/z 145. The protonated molecule [M+H]⁺ would be observed at m/z 146 under positive ion electrospray ionization (+ESI) conditions.

Fragmentation Analysis:

The fragmentation pattern in mass spectrometry can provide further structural confirmation.

Caption: Plausible fragmentation pathway in Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combined application of NMR, IR, and MS allows for unambiguous confirmation of its molecular structure and serves as a critical tool for quality assessment in synthetic and medicinal chemistry applications. The provided data, primarily derived from its stable hydrochloride salt, is a reliable proxy for the free amine, with predictable variations in the spectra.

References

-

PubChem. (n.d.). Methyl L-tert-leucinate. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Biological Significance of L-tert-Leucine Methyl Ester: From Chiral Building Block to Therapeutic Agent

This guide provides an in-depth exploration of L-tert-leucine methyl ester, a non-proteinogenic amino acid derivative. We will move beyond a simple recitation of facts to provide a causal analysis of its utility, focusing on why its unique structural characteristics are of profound significance in modern drug discovery and development.

Introduction: The Structural Uniqueness of L-tert-Leucine Methyl Ester

L-tert-leucine methyl ester, often handled as its hydrochloride salt (CAS No: 63038-27-7), is a derivative of the chiral amino acid L-tert-leucine.[1][2] Its significance in biochemistry and medicinal chemistry stems not from a direct, widespread physiological role like its proteinogenic cousins, but from its distinct structural features. The most critical of these is the bulky tert-butyl group attached to the α-carbon.

This tert-butyl group imparts significant steric hindrance, a property that synthetic chemists and drug designers leverage to control molecular conformations and influence biochemical interactions.[3] Unlike the isobutyl side chain of its natural analog, L-leucine, the tert-butyl group's rigid and voluminous nature serves as a powerful tool for inducing asymmetry in chemical reactions and for creating molecular architectures with enhanced stability and target affinity.[4][5]

Core Application: A Stereospecific Scaffold in Antiviral Drug Development

The primary biological significance of L-tert-leucine methyl ester is its role as a high-value chiral intermediate in the synthesis of complex pharmaceuticals, most notably antiviral agents.[6] Its inherent chirality and steric bulk are not merely incidental; they are fundamental to the efficacy of the final drug molecules.

Case Study: HIV Protease Inhibitors (e.g., Atazanavir)

Atazanavir is a potent inhibitor of the HIV protease, an enzyme critical for the lifecycle of the virus. The synthesis of Atazanavir prominently features L-tert-leucine as a key building block.[7][8][9] The L-tert-leucine moiety is incorporated into the inhibitor's structure, where its bulky side chain makes critical interactions within the hydrophobic pockets of the protease's active site. This sterically demanding group helps to lock the inhibitor into a conformation that maximizes binding affinity and prevents the viral enzyme from processing polyproteins, thus halting viral replication.

Case Study: Hepatitis C Virus (HCV) Protease Inhibitors (e.g., Boceprevir)

Boceprevir, a first-generation direct-acting antiviral for Hepatitis C, is a peptidomimetic inhibitor of the HCV NS3/4A serine protease.[10] The P3 component of Boceprevir is (S)-tert-leucine.[11] The incorporation of this non-natural amino acid is a deliberate design choice. The tert-butyl group contributes to the molecule's metabolic stability and enhances its binding to the protease, a 1000-fold increase in binding over a proline equivalent, by establishing favorable interactions within the enzyme's active site.[11]

The logical workflow from this chiral building block to a functional protease inhibitor underscores its importance. The stereocenter of L-tert-leucine methyl ester is preserved throughout the synthesis, ensuring the final drug has the precise three-dimensional geometry required for biological activity.

Modulation of Cellular Signaling Pathways

While its primary role is as a synthetic intermediate, derivatives of L-tert-leucine methyl ester are found in molecules designed to directly interact with cellular signaling systems.

Synthetic Cannabinoid Receptor Agonists

Certain synthetic cannabinoid receptor agonists, such as MDMB-FUBINACA, incorporate an L-tert-leucine methyl ester moiety.[12] This structural component has been shown to be instrumental in the molecule's ability to bind to and activate the CB1 receptor, a key component of the endocannabinoid system.[12] This highlights a direct biological significance: the L-tert-leucinate structure can serve as a pharmacophore that directly participates in receptor-ligand interactions, modulating crucial G-protein coupled receptor (GPCR) signaling pathways.

The diagram below illustrates the inhibitory mechanism of a protease inhibitor derived from L-tert-leucine.

Physicochemical and Synthetic Data

The utility of L-tert-leucine methyl ester is underpinned by its specific chemical properties.

| Property | Value | Source(s) |

| Compound Name | L-tert-Leucine methyl ester hydrochloride | [1][2] |

| Synonyms | (S)-2-Amino-3,3-dimethylbutyric Acid Methyl Ester HCl | [2] |

| CAS Number | 63038-27-7 | [1][7] |

| Molecular Formula | C7H16ClNO2 | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2] |

| Purity | Typically ≥98% | [2][7] |

Experimental Protocol: Synthesis of L-tert-Leucine Methyl Ester Hydrochloride

This protocol details a common method for the esterification of L-tert-leucine. The choice of thionyl chloride is causal: it reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl protonates the amino acid's carboxyl group, activating it for nucleophilic attack by methanol, driving the reaction to completion.

Objective: To synthesize L-tert-leucine methyl ester hydrochloride from L-tert-leucine.

Materials:

-

L-tert-leucine (1.0 g, 7.62 mmol)

-

Methanol (MeOH), anhydrous (60 mL)

-

Thionyl chloride (SOCl2) (5.6 mL, 76.2 mmol)

-

Diethyl ether (for trituration)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend L-tert-leucine in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride dropwise to the stirring suspension. Causality Note: This addition must be slow and cooled as the reaction is highly exothermic. Thionyl chloride reacts with methanol to generate HCl gas.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 16 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot disappears.

-

Work-up: After cooling to room temperature, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

Purification: To the resulting residue, add diethyl ether and stir (triturate). This will cause the hydrochloride salt product to precipitate as a solid, leaving more non-polar impurities in the ether.

-

Isolation: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove residual impurities.

-

Drying: Dry the collected solid in vacuo to yield the final product, L-tert-leucine methyl ester hydrochloride. The reaction typically proceeds with a quantitative yield.[1]

Conclusion

The biological significance of L-tert-leucine methyl ester is overwhelmingly expressed through its application as a specialized tool in medicinal chemistry. Its unique, sterically demanding tert-butyl group is not a passive feature but an active instrument for controlling stereochemistry and optimizing molecular interactions. From providing the foundational chirality for potent antiviral drugs like Atazanavir and Boceprevir to serving as a key pharmacophore in synthetic receptor modulators, its impact is critical.[7][11][12] While not a direct participant in endogenous metabolic pathways, its role as a bespoke building block enables the creation of therapeutic agents that profoundly influence biological outcomes, marking it as a compound of immense strategic importance in the development of modern pharmaceuticals.

References

-

Title: Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase Source: PubMed, National Library of Medicine URL: [Link]

-

Title: L-Tert-Leucine Methyl Ester Hydrochloride Source: Natural Micron Pharm Tech URL: [Link]

-

Title: L-tert-Leucine Methyl Ester Hydrochloride: Your Key Pharmaceutical Intermediate Source: Pharmaffiliates URL: [Link]

-

Title: Advancements in Peptide Synthesis: The Essential Role of L-tert-Leucine Methyl Ester Hydrochloride Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: National Center for Biotechnology Information (PMC) URL: [Link]

- Title: CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine Source: Google Patents URL

-

Title: Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Antiviral Drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Boceprevir | C27H45N5O5 Source: PubChem, National Library of Medicine URL: [Link]

Sources

- 1. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. L-tert-Leucine Methyl Ester Hydrochloride | 63038-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. L-tert-Leucine | 20859-02-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine - Google Patents [patents.google.com]

- 6. L-Tert-Leucine Methyl Ester Hydrochloride - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Application of Methyl (2S)-2-amino-3,3-dimethylbutanoate in Modern Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl (2S)-2-amino-3,3-dimethylbutanoate, the methyl ester of L-tert-leucine, is a cornerstone chiral building block in asymmetric synthesis. Its defining feature, the sterically demanding tert-butyl group, provides a powerful and predictable tool for inducing stereoselectivity in a variety of chemical transformations. This technical guide provides an in-depth analysis of its primary roles as a chiral auxiliary, particularly in the asymmetric synthesis of non-proteinogenic α-amino acids, and as a versatile synthon in multicomponent reactions. We will explore the mechanistic principles governing its stereodirecting influence, present detailed experimental protocols, and summarize key performance data to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable reagent.

Introduction: The Strategic Importance of Tert-Leucine Derivatives

The synthesis of enantiomerically pure compounds is a paramount objective in modern organic chemistry, particularly in the development of pharmaceuticals where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Chiral auxiliaries—stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction—remain a reliable and powerful strategy for achieving high levels of asymmetric induction.[2][3]

The Quest for Stereochemical Control

Among the vast arsenal of tools available to the synthetic chemist, amino acid-derived chiral auxiliaries are particularly valuable due to their natural abundance, high enantiopurity, and versatile chemical handles.[4][5] this compound, derived from L-tert-leucine, has emerged as a reagent of exceptional utility.[6] Its structure is deceptively simple, yet profoundly effective.

Structure and Properties of this compound

This compound is a chiral ester featuring a primary amine and a bulky tert-butyl group attached to the stereogenic center.[7][8] This unique arrangement is the key to its efficacy.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 63038-26-6[8] |

| Molecular Formula | C₇H₁₅NO₂[7][8] |

| Molecular Weight | 145.20 g/mol [7][8] |

| Boiling Point | 68-69 °C / 16-20 mmHg[9][10] |

| Appearance | Colorless to pale yellow liquid |

Overview of its Roles: Chiral Auxiliary and Building Block

The application of this compound in asymmetric synthesis is primarily twofold:

-

As a Chiral Auxiliary: It is covalently attached to a prochiral substrate, most commonly a glycine equivalent, to form a diastereomeric intermediate. The bulky auxiliary then directs the approach of an incoming reagent to one face of the molecule, thereby creating a new stereocenter with high selectivity.[11][12] After the transformation, the auxiliary is cleaved and can often be recovered.[2]

-

As a Chiral Building Block (Synthon): The intact L-tert-leucine framework is incorporated into the final target molecule, often through multicomponent reactions like the Ugi reaction, where its stereocenter influences the formation of adjacent chiral centers.[13][14]

Foundational Principles: How Stereochemical Information is Transferred

The remarkable stereodirecting power of the tert-leucine scaffold stems from fundamental steric and conformational effects.

The Tert-Butyl Group: A Steric Directing Powerhouse

The large, sterically imposing tert-butyl group is the primary source of asymmetric induction. When the amine of this compound is converted into an imine (Schiff base) with a glycine derivative, the tert-butyl group effectively shields one of the two prochiral faces of the resulting enolate. An incoming electrophile is therefore forced to approach from the less hindered face, leading to a highly diastereoselective alkylation.

Conformational Rigidity in Intermediates

In many applications, particularly in the alkylation of glycine Schiff bases, the intermediate forms a rigid, planar complex with a metal ion, such as Ni(II).[11][12] This chelation locks the conformation of the molecule, enhancing the facial bias created by the tert-butyl group and leading to exceptionally high levels of stereocontrol.

Application as a Chiral Auxiliary: The Asymmetric Synthesis of α-Amino Acids

One of the most powerful and well-documented applications of this chiral auxiliary is in the synthesis of non-proteinogenic α-amino acids via the alkylation of a chiral nickel(II)-complexed glycine Schiff base.[11][12]

Workflow: From Prochiral Glycine to Chiral α-Amino Acid

The overall strategy involves three key stages: formation of the chiral complex, diastereoselective alkylation, and finally, cleavage to release the desired amino acid and recover the auxiliary.

Caption: General workflow for asymmetric amino acid synthesis.

Detailed Experimental Protocol: Asymmetric Alkylation of a Ni(II)-Glycine Complex

The following protocol is a representative example of the alkylation of a chiral Ni(II) Schiff base complex for the synthesis of α-amino acids.[11]

Step A: Formation of the Chiral Schiff Base Complex

-

To a solution of the Ni(II) complex of the glycine-benzophenone Schiff base (1.0 eq) in a suitable solvent like DMF, add the chiral auxiliary, this compound (1.0 eq).

-

Heat the mixture to facilitate ligand exchange and formation of the desired chiral complex. The progress can be monitored by TLC.

-

Remove the solvent under reduced pressure to yield the crude chiral Ni(II) complex, which is often used directly in the next step.

Step B: Diastereoselective Alkylation

-

Dissolve the chiral complex from Step A in DMF.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the solution.

-

Add a solid base, such as powdered NaOH or KOH (2.0 eq), to the mixture.

-

Stir the reaction vigorously at room temperature for 16-24 hours. The reaction progress is monitored by TLC until the starting complex is consumed.

Step C: Hydrolysis and Product Isolation

-

Upon completion, quench the reaction with water and acidify with 2M HCl to a pH of ~1.

-

Stir the mixture for 4-6 hours at 60 °C to hydrolyze the Schiff base and break apart the complex.

-

Extract the aqueous phase with an organic solvent (e.g., diethyl ether) to remove the benzophenone and recovered chiral auxiliary.

-

Isolate the crude amino acid from the aqueous layer, typically by ion-exchange chromatography or crystallization.

Data Focus: Representative Alkylations

The method is highly effective for a range of electrophiles, consistently delivering high yields and excellent optical purity.[11]

Table 2: Performance in Asymmetric Alkylation of Ni(II)-Glycine Complex

| Electrophile (R-X) | Product (α-Amino Acid) | Optical Yield (% ee) | Reference |

|---|---|---|---|

| Benzyl Bromide | (S)-Phenylalanine | 92% | [11] |

| Isopropyl Iodide | (S)-Valine | 85% | [11] |

| Allyl Bromide | (S)-Allylglycine | 88% | [11] |

| Ethyl Iodide | (S)-2-Aminobutanoic acid | 70% |[11] |

As a Chiral Building Block in Multicomponent Reactions

Beyond its role as a detachable auxiliary, this compound is a valuable building block where its entire chiral scaffold is incorporated into the final product. The Ugi four-component reaction (U-4CR) is a prime example.[14]

The Ugi 5-Center-4-Component Reaction (U-5C-4CR)

When a standard amino acid is used in the Ugi reaction, it acts as a bifunctional component, providing both the amine and the carboxylic acid, leading to a Ugi 5-center-4-component reaction (U-5C-4CR).[14]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 5. search.library.newschool.edu [search.library.newschool.edu]

- 6. ASYMMETRIC SYNTHESES VIA HETEROCYCLIC INTERMEDIATES. XII: ENANTIOSELECTIVE SYNTHESIS OF (R)-ALPHA -AMINO ACIDS USING TERT-LEUCINE AS CHIRAL AUXILIARY REAGENT [pascal-francis.inist.fr]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scbt.com [scbt.com]

- 9. biosynce.com [biosynce.com]

- 10. This compound | 63038-26-6 [chemicalbook.com]

- 11. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications | MDPI [mdpi.com]

The Strategic Synthesis of a Chiral Workhorse: A Technical Guide to Methyl (2S)-2-amino-3,3-dimethylbutanoate

An In-Depth Analysis of the Discovery, Synthesis, and Application of a Key Pharmaceutical Building Block

Introduction: The Significance of Steric Hindrance in Chirality

In the landscape of pharmaceutical sciences, the quest for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, and often, only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Within the arsenal of chiral building blocks available to medicinal chemists, L-tert-leucine and its derivatives, such as methyl (2S)-2-amino-3,3-dimethylbutanoate, hold a position of strategic importance. The defining feature of this non-proteinogenic amino acid is its bulky tert-butyl group, which imparts significant steric hindrance. This characteristic is not a mere structural curiosity; it is a powerful tool for inducing asymmetry in chemical reactions and for creating peptides with enhanced stability and specific conformational properties. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Part 1: A Historical Perspective: The Emergence of a Non-Natural Amino Acid

The journey of this compound is intertwined with the broader history of non-natural amino acids. While the discovery of the 20 common proteinogenic amino acids dates back to the 19th and early 20th centuries, the exploration of their non-natural counterparts gained momentum in the mid-20th century.[1] The synthesis of tert-leucine, also known as tert-butylglycine, represented a significant step in expanding the chemist's toolbox.

Early synthetic efforts focused on the preparation of the racemic mixture of tert-leucine. A foundational method for the synthesis of α-amino acids, the Strecker synthesis, was a logical starting point for many of these early explorations. However, the efficient and stereoselective synthesis of the L-enantiomer, which is the biologically relevant form for many pharmaceutical applications, remained a considerable challenge for decades. The development of effective resolution techniques was a critical breakthrough. Classical chemical resolution, involving the formation of diastereomeric salts with a chiral resolving agent, was one of the first successful approaches.[2][3] This was followed by the advent of enzymatic resolution methods, which offered higher selectivity and milder reaction conditions. For instance, the use of acylases to selectively hydrolyze the N-acyl derivative of one enantiomer became a widely adopted strategy.[2]

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in the development of asymmetric synthetic methods, providing direct access to enantiomerically pure L-tert-leucine and its esters. These advancements were driven by the increasing demand for such chiral building blocks in the pharmaceutical industry.

Part 2: The Synthetic Toolkit: From Racemates to Enantiopure Excellence

The synthesis of this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture of tert-leucine followed by esterification, or the direct asymmetric synthesis of the L-enantiomer which is then esterified. In recent years, enzymatic methods have gained prominence due to their high stereoselectivity and environmentally friendly nature.[4]

Resolution of Racemic tert-Leucine

A common and historically significant route to enantiopure L-tert-leucine involves the resolution of a racemic mixture.

Workflow for Resolution of DL-tert-Leucine

Caption: Enzymatic resolution of racemic tert-leucine.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-tert-leucine

-

N-Acetylation of DL-tert-leucine: DL-tert-leucine is acetylated using acetic anhydride under basic conditions to yield N-acetyl-DL-tert-leucine.

-

Enzymatic Hydrolysis: The racemic N-acetyl-DL-tert-leucine is dissolved in a buffered aqueous solution, and an acylase enzyme (e.g., from Aspergillus species) is added. The mixture is incubated at a controlled temperature and pH. The enzyme selectively hydrolyzes the N-acetyl group from L-tert-leucine, leaving the N-acetyl-D-tert-leucine intact.

-

Separation: The resulting mixture contains L-tert-leucine and N-acetyl-D-tert-leucine. The difference in their solubility and charge allows for their separation by techniques such as crystallization or ion-exchange chromatography.

-

Hydrolysis of N-Acetyl-D-tert-leucine (Optional): The separated N-acetyl-D-tert-leucine can be hydrolyzed under acidic conditions to obtain D-tert-leucine.

Asymmetric Synthesis of L-tert-Leucine

Modern synthetic chemistry offers several powerful methods for the direct asymmetric synthesis of L-tert-leucine, bypassing the need for resolution.

2.2.1. Reductive Amination of an α-Keto Acid

A prominent and highly efficient method is the enzymatic reductive amination of trimethylpyruvate.[4][5]

Workflow for Enzymatic Reductive Amination

Caption: Asymmetric synthesis via reductive amination.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of L-tert-Leucine [4]

-

Biocatalyst Preparation: E. coli cells are engineered to co-express Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH). FDH is crucial for the regeneration of the NADH cofactor required by LeuDH.

-

Reaction Setup: In a bioreactor, a buffered aqueous solution containing trimethylpyruvate, ammonium formate (as the amine source and for cofactor regeneration), and the whole-cell biocatalyst is prepared.

-

Bioconversion: The reaction is carried out at a controlled temperature and pH. The LeuDH enzyme catalyzes the asymmetric reductive amination of trimethylpyruvate to L-tert-leucine with high enantioselectivity.

-

Product Isolation: After the reaction is complete, the cells are removed by centrifugation. The supernatant is then acidified to the isoelectric point of L-tert-leucine, causing it to precipitate. The product is collected by filtration and dried.

Table 1: Comparison of Synthetic Routes to L-tert-Leucine

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |

| Chemical Resolution | DL-tert-leucine | Chiral resolving agent (e.g., tartaric acid derivative) | Well-established, applicable to a wide range of amino acids. | Maximum 50% yield for the desired enantiomer, requires recovery of the resolving agent. |

| Enzymatic Resolution | N-Acyl-DL-tert-leucine | Acylase | High enantioselectivity, mild reaction conditions. | Requires an additional acylation step, enzyme cost and stability can be a factor. |

| Asymmetric Synthesis (Reductive Amination) | Trimethylpyruvate | Leucine Dehydrogenase, Formate Dehydrogenase | High enantioselectivity (>99% ee), high yield, environmentally friendly. | Requires specialized enzymes and fermentation capabilities. |

Esterification of L-tert-Leucine

Once enantiopure L-tert-leucine is obtained, the final step is its conversion to the methyl ester. A common and effective method involves the use of thionyl chloride in methanol.[6]

Experimental Protocol: Synthesis of this compound Hydrochloride [6]

-

Reaction Setup: L-tert-leucine is suspended in methanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. The reaction is exothermic.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

Workup: The solvent is removed under reduced pressure to yield the crude this compound hydrochloride as a solid. It can be further purified by recrystallization.

Part 3: Applications in Drug Development: A Cornerstone of Modern Therapeutics

The unique steric properties of L-tert-leucine and its derivatives make them invaluable in the design of peptidomimetics and other complex chiral molecules. The bulky tert-butyl group can enforce specific conformations, enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and improve binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of several blockbuster drugs.

Table 2: Prominent Drugs Incorporating the L-tert-Leucine Moiety

| Drug | Therapeutic Area | Mechanism of Action | Role of L-tert-Leucine Derivative |

| Boceprevir | Hepatitis C | NS3/4A protease inhibitor | Forms a key part of the P3 fragment, contributing to binding affinity and pharmacokinetic properties.[7] |

| Telaprevir | Hepatitis C | NS3/4A protease inhibitor | A crucial component of the peptidomimetic structure, enhancing binding to the enzyme's active site.[8] |

| Atazanavir | HIV/AIDS | Protease inhibitor | The tert-leucine side chain plays a critical role in the hydrophobic interactions within the enzyme's active site. |

| Nirmatrelvir (in Paxlovid) | COVID-19 | Mpro (3CLpro) inhibitor | The L-tert-leucine fragment is a key component that interacts with the S2 subsite of the viral protease.[9] |

Logical Relationship of L-tert-Leucine in Drug Synthesis

Caption: Role as a key intermediate in drug synthesis.

Conclusion: A Future-Forward Perspective

From its early, challenging synthesis to its current status as a readily available and indispensable chiral building block, the story of this compound is a testament to the advancements in synthetic organic chemistry. Its journey highlights the critical interplay between fundamental synthetic methodology and the demands of modern drug discovery. As the pursuit of novel therapeutics with enhanced specificity and efficacy continues, the strategic incorporation of sterically demanding, non-natural amino acids like L-tert-leucine will undoubtedly remain a cornerstone of medicinal chemistry. The ongoing development of more efficient and sustainable synthetic routes, particularly in the realm of biocatalysis, will further solidify its role in the creation of next-generation pharmaceuticals.

References

- The side chain synthesis of boceprevir. (2022, February 22). ChemicalBook.

- L-tert-Leucine methyl ester hydrochloride synthesis. ChemicalBook.

- Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.

- Total synthesis of antiviral drug, nirmatrelvir (PF-07321332).

- A Convenient Synthesis of Amino Acid Methyl Esters. (2009). Molecules, 14(1), 157-166.

- A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.

- Telaprevir Intermediates L-Tert-Leucine CAS NO 20859-02-3. VOLSENCHEM.

- Structure activity synthesis of boceprevir.

- Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. (2025, August 9).

- CAS 198904-87-9 Des-N-(methoxycarbonyl)-L-tert-leucine atazanavir trihydrochloride. Alfa Chemistry.

- An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. (2009, February 18).

- Process for preparation of boceprevir and intermediates thereof. (2014).

- Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate. (2013).

- Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)

- Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.

- Telaprevir Synthetic Routes. MedKoo Biosciences.

- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2025, August 26). Molecules, 22(9), 1435.

- GLYCINE t-BUTYL ESTER. Organic Syntheses.

- Amino acid. Wikipedia.

- Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Organic Syntheses.

- Who Was the First to Synthesize This Molecule? (2024, December 8). ChemistryViews.

- Synthesis of Enantiomerically Pure Amino Acids. (2015, July 19). Chemistry LibreTexts.

- Optical resolution of DL-amino acids by preferential crystallization procedure. The Journal of Organic Chemistry.

- Des-N-(methoxycarbonyl)

- L-tert-Leucine. ChemicalBook.

- Synthesis method of L-tert-leucine and L-cyclohexylalanine. (2021).

- Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. (2011). Journal of Microbiology and Biotechnology, 21(10), 1049-1052.

- A kind of production technology of glycine tert-butyl ester suitable for industrial production. (2008).

- Resolution of Racemic Mixtures by Phase Transition of PEGyl

- Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry.

- L-tert-Leucine synthesis. ChemicalBook.

- Process for the synthesis of 3,3-dimethyl-butyric acid. (1998).

- Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb).

- A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. (2025, August 6).

- (S)-2-Amino-3,3-dimethylbutanoic acid. MedchemExpress.com.

- (R)-3,3-DIMETHYL-2-AMINOBUTANE. finetech industry limited.

- Preparation method of 3, 3-dimethyl-2-oxobutyric acid. (2020).

- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. (2025, August 6).

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 5. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase [pubmed.ncbi.nlm.nih.gov]

- 6. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. repository.ias.ac.in [repository.ias.ac.in]

The Strategic Utility of Methyl (2S)-2-amino-3,3-dimethylbutanoate as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to the stereoselective synthesis of complex active pharmaceutical ingredients (APIs), directly influencing their pharmacological and toxicological profiles. Among these, methyl (2S)-2-amino-3,3-dimethylbutanoate, a derivative of the non-proteinogenic amino acid L-tert-leucine, has emerged as a critical synthon. Its sterically demanding tert-butyl group provides a unique structural motif that is increasingly utilized to enhance the potency and metabolic stability of therapeutic agents, particularly in the realm of protease inhibitors. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, characterization, and strategic application in drug discovery, with a focus on enabling researchers to leverage its full potential in their synthetic endeavors.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This reality has driven regulatory agencies and the pharmaceutical industry to prioritize the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[1]

Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are essential for the efficient and stereocontrolled synthesis of these complex chiral compounds.[2][3][4][5] this compound, with its defined stereocenter and bulky tert-butyl group, serves as an exemplary chiral building block. The steric hindrance imparted by the tert-butyl group can confer resistance to enzymatic degradation and provide unique binding interactions with biological targets, making it a valuable component in the design of novel therapeutics.[6] This guide will delve into the practical aspects of utilizing this key intermediate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | ChemSpider |

| Synonyms | L-tert-Leucine methyl ester, Methyl L-tert-leucinate | [7][8] |

| CAS Number | 63038-26-6 | [7][8][9] |

| Molecular Formula | C₇H₁₅NO₂ | [7][9] |

| Molecular Weight | 145.20 g/mol | [9][10] |

| Boiling Point | 69 °C / 16 mmHg | [8] |

| Density | 0.957 ± 0.06 g/cm³ (Predicted) | [11] |

Spectroscopic Data:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methyl ester protons, and a signal for the alpha-hydrogen.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Key signals would correspond to the carbonyl carbon of the ester, the alpha-carbon bearing the amino group, the quaternary carbon of the tert-butyl group, the carbons of the tert-butyl methyl groups, and the methyl carbon of the ester.[12][13]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretching of the ester group.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight of the compound.[14]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the direct esterification of its parent amino acid, L-tert-leucine.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of the target molecule.

Detailed Experimental Protocol: Esterification of L-tert-Leucine

This protocol describes a robust and scalable method for the synthesis of this compound hydrochloride.[15][16][17][18]

Materials:

-

L-tert-Leucine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Suspend L-tert-leucine (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of amino acid).

-

Cooling: Cool the suspension in an ice bath to 0 °C.

-

Catalyst Addition: Slowly add thionyl chloride (1.2-2.0 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

Purification: Triturate the resulting residue with diethyl ether. The product, this compound hydrochloride, will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and compared with literature values.

Strategic Application in Pharmaceutical Synthesis

The unique steric and chiral properties of this compound make it a valuable building block in the synthesis of complex pharmaceuticals, particularly protease inhibitors.[1][19]

Case Study: Boceprevir, a Hepatitis C Virus (HCV) Protease Inhibitor

Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease and was a key therapeutic agent in the treatment of chronic hepatitis C.[20] The P3 moiety of boceprevir is (S)-tert-leucine, highlighting the direct application of this chiral building block's parent amino acid.[6] In the synthesis of boceprevir, N-protected L-tert-leucine is a crucial intermediate that is coupled with other fragments of the molecule.[6][21]

Diagram 2: Role of L-tert-Leucine Derivative in Boceprevir Synthesis

Caption: Simplified workflow showing the incorporation of the L-tert-leucine moiety.

The synthesis of the necessary N-protected L-tert-leucine can be readily achieved from the methyl ester.

Key Synthetic Transformation: N-Boc Protection

For use in peptide synthesis, the amino group of this compound must be protected, commonly with a tert-butoxycarbonyl (Boc) group.

4.2.1. Detailed Experimental Protocol: N-Boc Protection

This protocol details the synthesis of methyl (2S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoate.[5][22]

Materials:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or a mixture of THF/water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve or suspend this compound hydrochloride (1.0 eq.) in the chosen solvent (e.g., DCM).

-

Base Addition: Add triethylamine (2.2 eq.) or an aqueous solution of sodium bicarbonate (3.0 eq.) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq.) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

-

Work-up: If using an organic solvent, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. If using an aqueous/organic mixture, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Self-Validation: The successful protection can be confirmed by the appearance of characteristic signals for the Boc group in the ¹H and ¹³C NMR spectra and a shift in the N-H stretching frequency in the IR spectrum.

Quality Control: Ensuring Enantiomeric Purity

The therapeutic efficacy and safety of a chiral drug are critically dependent on its enantiomeric purity. Therefore, a robust analytical method to verify the enantiomeric excess (e.e.) of this compound is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[21][23][24]

Diagram 3: Chiral HPLC Analysis Workflow

Caption: Workflow for the determination of enantiomeric purity.

Protocol Outline: Chiral HPLC Method

While the exact conditions may need optimization, the following provides a validated starting point for the chiral separation of L-tert-leucine derivatives.[25][26][27]

System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as a CHIRALPAK® or a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T.[11]

Method Parameters:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase separations on polysaccharide-based columns. For macrocyclic glycopeptide columns, polar organic or reversed-phase modes can be employed.[24]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte or its derivative absorbs (e.g., 210-220 nm for the underivatized ester).

-

Derivatization (Optional): To enhance detectability and potentially improve separation, the amino group can be derivatized with a chromophoric or fluorophoric reagent such as Marfey's reagent (FDAA) or 4-chloro-7-nitrobenzofurazan (NBD-Cl).[12][25]

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is a self-validating system for quality control.

Conclusion

This compound is a chiral building block of significant strategic importance in pharmaceutical synthesis. Its sterically hindered nature provides a valuable tool for medicinal chemists to design protease inhibitors and other therapeutic agents with enhanced properties. This guide has provided a comprehensive overview of its synthesis, characterization, and application, complete with detailed protocols to facilitate its use in a research and development setting. By understanding and applying the principles and methods outlined herein, scientists can effectively leverage this key synthon to accelerate the discovery and development of novel, enantiomerically pure pharmaceuticals.

References

-

Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. (n.d.). Retrieved from [Link]

-

Alvey, G. R., Stepanova, E. V., Shatskiy, A., Lantz, J., Willemsen, R., Munoz, A., Dinér, P., & Kärkäs, M. D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(18), 6735-6742. [Link]

-

Sharma, S., Singh, P., & Kumar, V. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(38), 24599-24614. [Link]

-

Hao, W., & Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. ACS Catalysis, 11(15), 9578-9582. [Link]

-

Alvey, G. R., Stepanova, E. V., Shatskiy, A., Lantz, J., Willemsen, R., Munoz, A., Dinér, P., & Kärkäs, M. D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(18), 6735-6742. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0029762). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Bhushan, R., & Kumar, V. (2012). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography B, 903, 111-118. [Link]

-

¹³C NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0030027). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Chiral Technologies Amino Acid Database. (n.d.). HPLC. Retrieved from [Link]

-

Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). (n.d.). MDPI. Retrieved from [Link]

-